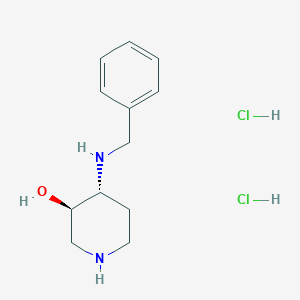

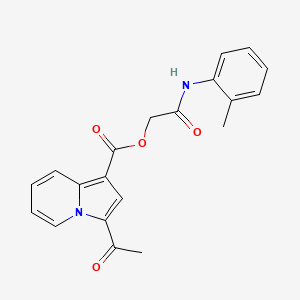

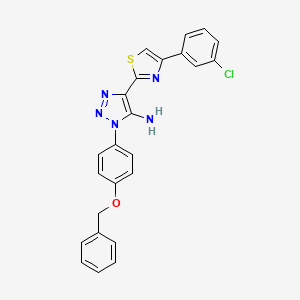

![molecular formula C13H12N2OS B2408643 3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile CAS No. 477871-28-6](/img/structure/B2408643.png)

3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile” is also known as Pyrrothiogatain . It is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .

Aplicaciones Científicas De Investigación

Oxidative Cyclizations and Heterocycle Synthesis

One significant application of 3-oxopropanenitriles in scientific research is the synthesis of heterocyclic compounds. For instance, studies demonstrate their use in oxidative cyclizations with conjugated alkenes, leading to the formation of dihydrofuran-3-carbonitriles containing heterocycles, which are crucial in developing various pharmaceuticals and chemical intermediates (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Antimicrobial Synthesis

Another application is in the synthesis of novel antimicrobial compounds. The reactivity of 3-oxopropanenitriles allows for the creation of various bis-heterocyclic compounds with demonstrated antimicrobial properties, indicating potential in developing new antibiotics or antiseptic agents (Kheder & Mabkhot, 2012).

Anticancer Compound Development

Research also explores the potential of 3-oxopropanenitriles in developing anticancer agents. The chemical's ability to form different heterocyclic compounds, which can have various biological activities, opens up possibilities in cancer treatment research (Metwally, Abdelrazek, & Eldaly, 2016).

Photochemical and Polymer Applications

In the field of photochemistry, compounds like 3-(2-Thienyl)-2,2-dimethyl-2H-azirine, which are closely related to 3-oxopropanenitriles, have been studied for their ability to generate reactive intermediates upon UV irradiation. This property is critical in creating novel materials and studying photochemical reactions (Pfoertner & Zell, 1980). Additionally, these compounds have been used in the synthesis of electronically conducting organic copolymers, showing their utility in materials science and engineering (Schweiger et al., 2000).

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrole structure have been known to exhibit diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties .

Mode of Action

It’s worth noting that pyrrole-containing analogs are considered a potential source of biologically active compounds

Biochemical Pathways

Given the diverse nature of activities associated with pyrrole-containing compounds, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the diverse biological activities associated with pyrrole-containing compounds, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-9-3-4-10(2)15(9)11-6-8-17-13(11)12(16)5-7-14/h3-4,6,8H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETHLXCMIGDWQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C(=O)CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

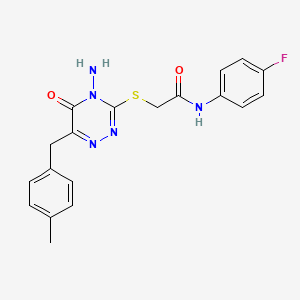

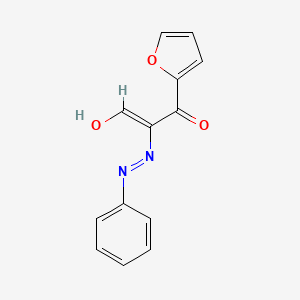

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2408560.png)

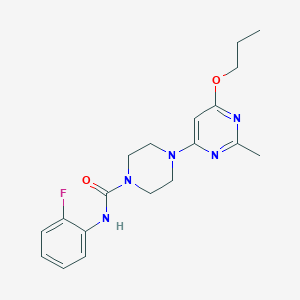

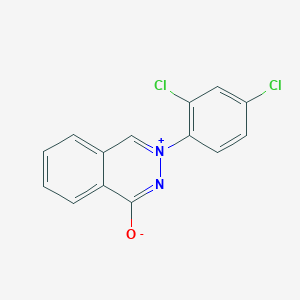

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)

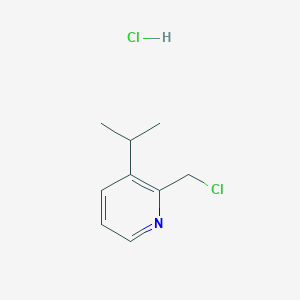

![2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2408578.png)

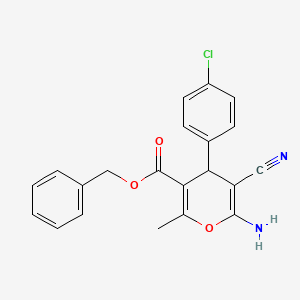

![Diethyl 4,4'-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate](/img/structure/B2408580.png)